molecular formula C9H11BrFNO B8711119 3-Amino-1-(3-bromo-5-fluorophenyl)propan-1-ol

3-Amino-1-(3-bromo-5-fluorophenyl)propan-1-ol

Cat. No. B8711119
M. Wt: 248.09 g/mol
InChI Key: LTKZXVAVIYLNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(3-bromo-5-fluorophenyl)propan-1-ol is a useful research compound. Its molecular formula is C9H11BrFNO and its molecular weight is 248.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-1-(3-bromo-5-fluorophenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(3-bromo-5-fluorophenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Amino-1-(3-bromo-5-fluorophenyl)propan-1-ol

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

3-amino-1-(3-bromo-5-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11BrFNO/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9,13H,1-2,12H2

InChI Key

LTKZXVAVIYLNSF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)C(CCN)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanenitrile (2.50 g, 8.65 mmol) in THF (16.0 mL) was added borane methyl sulfide (1.20 g, 15.7 mmol). The mixture was heated to reflux for 2 h. After cooling to room temperature, saturated aqueous NaHCO3 (10 mL) was added and the mixture was stirred for 1 h. The THF was removed under reduced pressure and the remaining aqueous portion was extracted with ethyl acetate (2×60 ml). The extract was dried (Na2SO4) and concentrated to give 3-amino-1-(3-bromo-5-fluorophenyl)propan-1-ol that was used in following reaction without further purification.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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